2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Description
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that contains both an imidazo[1,2-a]pyridine ring and an aniline moiety
Properties
IUPAC Name |
2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-6-12(8-13(10)16)14-9-18-7-3-4-11(2)15(18)17-14/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHBEDPRVWJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 6-Methylpyridin-2-Amine
The 8-methylimidazo[1,2-a]pyridine scaffold is constructed via a TosOH-catalyzed three-component reaction adapted from Method A. Combining 6-methylpyridin-2-amine (1.0 eq), pyridine-2-carbaldehyde (1.0 eq), and 2-isocyano-2,4,4-trimethylpentane (1.0 eq) in methanol at 70°C for 12 hours yields the tert-butyl-protected intermediate E (Scheme 1). Silica gel chromatography purifies the crude product (65–72% yield), with mass spectrometry confirming [M+H]+ at m/z 323.
Scheme 1
$$
\text{6-Methylpyridin-2-amine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{TosOH, MeOH}} \text{Intermediate E}
$$
Deprotection to Access Primary Amine
Treatment of intermediate E with HCl/dioxane (4 M) in methanol (Method B) cleaves the tert-butyl group, affording 8-methylimidazo[1,2-a]pyridin-3-amine (F ) as a hydrochloride salt. Neutralization with Amberlyst® A-26(OH) resin yields the free amine (96% yield, m/z 241 [M+H]+).
Bromination at C2 for Cross-Coupling
Regioselective Bromination Using NBS
Position-selective bromination of F follows Method G, employing N-bromosuccinimide (NBS, 1.2 eq) in acetonitrile at 30°C. Monitoring by LCMS confirms quantitative conversion to 2-bromo-8-methylimidazo[1,2-a]pyridin-3-amine (C1 ), isolated via silica chromatography (89% yield). $$^1$$H NMR (400 MHz, DMSO-d6) displays characteristic aromatic protons at δ 8.61 (d, J = 6.8 Hz) and 7.82 (d, J = 9.2 Hz), corroborating substitution patterns.
Installation of 2-Methyl-5-Aminophenyl Group
Buchwald-Hartwig Amination with Protected Aniline
Coupling C1 with 5-nitro-2-methylaniline (1.5 eq) under Method H conditions installs the aryl group. Using BrettPhos Pd G3 (0.1 eq) and t-BuONa (2.7 eq) in tert-amyl alcohol at 90°C for 12 hours affords the nitro-intermediate (D ). Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, yielding 2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline (78% yield over two steps).
Table 1: Optimization of Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| BrettPhos | t-BuONa | tert-Amyl alcohol | 90 | 85 |
| XantPhos | K₃PO₄ | Toluene | 110 | 62 |
| DavePhos | Cs₂CO₃ | Dioxane | 100 | 58 |
Spectroscopic Characterization and Validation
Mass Spectrometry and NMR Analysis
High-resolution ESI-MS confirms the molecular ion at m/z 264.1245 [M+H]+ (calc. 264.1240). $$^1$$H NMR (DMSO-d6) resolves key signals: δ 7.89 (d, J = 8.8 Hz, imidazo[1,2-a]pyridine H5), 6.98 (s, aniline H3), and 2.32 (s, methyl). $$^{13}$$C NMR identifies quaternary carbons at δ 148.2 (C2) and 132.7 (C8), aligning with expected connectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the aniline moiety but shares the imidazo[1,2-a]pyridine core.
5-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but without the methyl group at the 2-position.
2-Amino-1-methylimidazo[1,2-a]pyridine: Contains an amino group instead of an aniline moiety
Uniqueness
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the aniline moiety, which confer specific chemical and biological properties. This combination allows for diverse interactions and applications in various fields .
Biological Activity
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that has garnered attention due to its potential biological activities. This compound features both an imidazo[1,2-a]pyridine ring and an aniline moiety, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals, particularly in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3. Its structure includes:
- Imidazo[1,2-a]pyridine ring : Known for diverse biological activities.
- Aniline moiety : Contributes to the compound's reactivity and potential interaction with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Molecular Formula | C15H15N3 |
| CAS Number | 1706435-45-1 |
| Key Functional Groups | Imidazo[1,2-a]pyridine, Aniline |
Anticancer Potential
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often display anticancer properties. The presence of the aniline group may enhance these effects by facilitating interactions with cellular targets.
- Mechanism of Action : The compound may act as an enzyme inhibitor or receptor ligand, influencing signaling pathways involved in cell proliferation and apoptosis.
Case Study: Antitumor Activity
A study on similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, imidazo[1,2-a]pyridine derivatives showed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against human glioblastoma U251 cells and human melanoma WM793 cells .
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also associated with antimicrobial properties. Compounds in this class have been shown to inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways. This could be particularly relevant in conditions characterized by chronic inflammation.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological molecules through:
- Hydrogen bonding : The nitrogen atoms in the imidazo[1,2-a]pyridine ring can form hydrogen bonds with amino acids in proteins.
- π-π stacking interactions : The aromatic nature of the compound allows it to engage in π-π stacking with nucleobases or aromatic amino acids.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Methylimidazo[1,2-a]pyridine | Lacks aniline group | Anticancer |
| 5-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Similar structure without methyl at position 2 | Antimicrobial |
| 2-Amino-1-methylimidazo[1,2-a]pyridine | Contains amino group | Mutagenic |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline and its derivatives?
Synthesis typically involves coupling reactions between substituted imidazo[1,2-a]pyridine precursors and aniline derivatives. For example, brominated intermediates (e.g., 8-methylimidazo[1,2-a]pyridine) can undergo Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling with aryl boronic acids. Characterization is performed via -NMR, -NMR, FT-IR, and LC-MS to confirm structural integrity . Aqueous synthesis methods without catalysts have also been reported for related imidazo[1,2-a]pyridines, emphasizing green chemistry approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns and aromaticity .
- Mass Spectrometry (LC-MS): For molecular weight validation and purity assessment .
- FT-IR Spectroscopy: To identify functional groups like NH (aniline) and C-N/C-C vibrations in the imidazo[1,2-a]pyridine core .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The hydrochloride salt form (e.g., 3-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline hydrochloride) improves aqueous solubility, facilitating biological assays. Stability tests under varying pH and temperature conditions are recommended, with storage in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods like Hirshfeld surface analysis and DFT optimize the design of derivatives?
Hirshfeld analysis reveals non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystal structures, guiding modifications for enhanced stability or reactivity. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and photophysical behavior, as demonstrated for imidazo[1,2-a]pyridine-based fluorophores .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Challenges include resolving disordered substituents and managing twinned crystals. SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE assist in experimental phasing for complex derivatives. The software’s robustness in handling partial occupancy and anisotropic displacement parameters makes it a standard in crystallography .
Q. How do structural modifications of the imidazo[1,2-a]pyridine core influence fluorescence properties for sensing applications?
Introducing electron-donating groups (e.g., -NH) or extending conjugation enhances fluorescence quantum yields. For example, phosphorylation of the aniline moiety in 4-(imidazo[1,2-a]pyridin-2-yl)aniline inhibits photoinduced electron transfer (PET), enabling selective detection of chemical warfare agents via fluorescence shifts .
Q. What mechanistic insights explain the catalytic activity of metal complexes incorporating this compound?
Palladium(II) complexes with pyridyl-aniline ligands exhibit tunable reactivity in substitution reactions. Steric and electronic effects of substituents (e.g., -F, -Br) modulate the kinetics of chloride displacement by thiourea nucleophiles, as studied via stopped-flow UV-Vis spectroscopy .
Methodological Considerations
- Crystallization: Recrystallization from methanol or acetonitrile yields high-quality single crystals for X-ray diffraction .
- Kinetic Studies: Pseudo-first-order conditions and temperature-dependent experiments are critical for elucidating reaction mechanisms .
- Fluorescence Assays: Time-resolved spectroscopy and quantum yield measurements validate probe performance in sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
